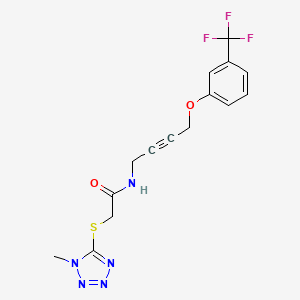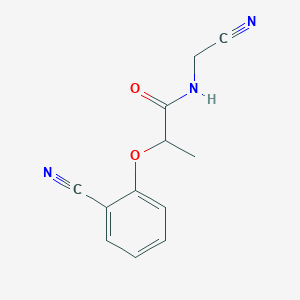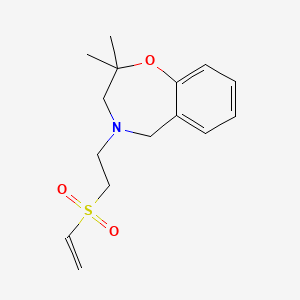
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide” is likely a synthetic organic compound. Compounds with similar structures often have biological activities and are used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized via multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction, involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like FT-IR, HR-MS, 1D and 2D NMR analysis . Single-crystal X-ray diffraction is also commonly used to elucidate the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve multi-step processes, including various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques like UV–Vis spectroscopy, FT-IR, 1H NMR, and mass spectrometry .Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
Researchers have developed new derivatives of fluorobenzamides containing the thiadiazole and thiazolidine structures, showcasing promising antimicrobial analogs. By incorporating a fluorine atom in the benzoyl group, these compounds demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom is crucial for enhancing antimicrobial efficacy, highlighting the potential of such compounds in therapeutic applications against microbial diseases (Desai, Rajpara, & Joshi, 2013; Desai, Rajpara, & Joshi, 2013).
Fluorescence and Spectroscopic Analysis
The study of 2-amino-1,3,4-thiadiazoles has revealed interesting dual fluorescence effects, which can be influenced by substituents and aggregation. These effects are of great interest in molecular biology and medicine for developing new fluorescence probes. The research into the fluorescence properties of these compounds, including the impact of specific molecular aggregation and charge transfer processes, opens up possibilities for their application in biological and molecular medical contexts (Budziak et al., 2019; Budziak et al., 2019).
Anticonvulsant Potential
The exploration of 1,3,4-thiadiazole derivatives has shown promise in the search for potential anticonvulsants. Specifically, compounds demonstrating high anticonvulsive activity in models of seizure indicate the therapeutic potential of these derivatives. The development of quality control methods for these substances is a crucial step towards their potential medical application, underscoring the importance of 1,3,4-thiadiazole structures in the development of new antiepileptic drugs (Sych et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds with a thiadiazole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related studies that the thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that similar compounds with a thiadiazole nucleus can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s predicted density is 1385±006 g/cm3, and its predicted acidity coefficient (pKa) is 795±050 . These properties may influence the compound’s bioavailability.
Result of Action
It can be inferred from related studies that thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .
Action Environment
It is known that the strength of the carbon-fluorine bond in fluorinated compounds can confer stability, making them likely to be recalcitrant in the environment .
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-4-2-3-5-13(10)14(21)18-16-20-19-15(22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGWYDUJTLEOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)


![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)
![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2768642.png)


![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)


![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)